(2E)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}but-2-enoic acid
Overview
Description
(2E)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}but-2-enoic acid, also known as TFMPA, is a novel synthetic compound that has recently become of great interest due to its potential applications in scientific research. TFMPA is a highly potent and selective inhibitor of protein kinases, which are enzymes that control the activity of other proteins in cells. As such, TFMPA has the potential to be used as a tool to study the regulation of protein activities in various biological processes.
Mechanism of Action
(2E)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}but-2-enoic acid works by binding to the active site of protein kinases, which are enzymes that control the activity of other proteins in cells. By binding to the active site, this compound blocks the substrate from binding and thus prevents the kinase from catalyzing its reaction. This inhibition of protein kinase activity has the potential to affect a variety of biological processes, such as cell growth, cell proliferation, and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of various protein kinases, including Src, EGFR, and AKT. It has also been shown to inhibit the growth of cancer cells in vitro and to induce apoptosis in cancer cells. In vivo studies have shown that this compound can inhibit the growth of tumors in mice and can reduce the levels of proteins involved in tumor progression. In addition, this compound has been shown to reduce inflammation and oxidative stress in animal models.
Advantages and Limitations for Lab Experiments
(2E)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}but-2-enoic acid has several advantages as a tool for lab experiments. It is highly potent and selective, making it an ideal inhibitor for studying the regulation of protein activities in various biological processes. In addition, this compound is relatively easy to synthesize and can be stored for long periods of time, making it an ideal tool for long-term experiments. However, this compound also has some limitations. It is not suitable for use in clinical trials due to its potential toxicity. In addition, this compound is not suitable for use in live animals due to its potential for adverse effects.
Future Directions
There are a variety of potential future directions for (2E)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}but-2-enoic acid research. One potential direction is to further explore its potential as a tool for studying the regulation of protein activities in various biological processes. This could include exploring its potential to regulate proteins involved in the development and progression of various diseases, such as cancer and neurodegenerative diseases. Another potential direction is to further explore its potential as a therapeutic agent. This could include exploring its potential to inhibit the growth of tumors and reduce inflammation and oxidative stress in animal models. Finally, another potential direction is to explore its potential as a food additive, as it has been shown to be non-toxic and has potential applications in food safety.
Synthesis Methods
(2E)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}but-2-enoic acid is synthesized using a three-step procedure. The first step involves the reaction of 4-trifluoromethoxybenzaldehyde with potassium carbonate and potassium hydroxide in methanol to form 4-trifluoromethoxybenzylideneacetone. The second step involves the reaction of 4-trifluoromethoxybenzylideneacetone with diethyl oxalate in acetonitrile to form 4-trifluoromethoxybenzylideneacetone oxalate. The third and final step involves the reaction of 4-trifluoromethoxybenzylideneacetone oxalate with ammonia in methanol to form this compound.
Scientific Research Applications
(2E)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}but-2-enoic acid has been studied extensively as a tool to study the regulation of protein activities in various biological processes. It has been shown to be a highly potent and selective inhibitor of protein kinases, which are enzymes that control the activity of other proteins in cells. This compound has been used to study the regulation of proteins involved in cell growth, cell proliferation, and apoptosis. It has also been used to study the regulation of proteins involved in the development and progression of various diseases, such as cancer. In addition, this compound has been used to study the regulation of proteins involved in the development and progression of neurodegenerative diseases, such as Alzheimer’s disease.
properties
IUPAC Name |
(E)-4-oxo-4-[4-(trifluoromethoxy)anilino]but-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO4/c12-11(13,14)19-8-3-1-7(2-4-8)15-9(16)5-6-10(17)18/h1-6H,(H,15,16)(H,17,18)/b6-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHLVPQYMNKATK-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401326699 | |
Record name | (E)-4-oxo-4-[4-(trifluoromethoxy)anilino]but-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401326699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26667073 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
298217-69-3 | |
Record name | (E)-4-oxo-4-[4-(trifluoromethoxy)anilino]but-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401326699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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